molecular formula C9H10N2O5 B11770857 Ethyl 5-formyl-1-methyl-4-nitro-1h-pyrrole-2-carboxylate

Ethyl 5-formyl-1-methyl-4-nitro-1h-pyrrole-2-carboxylate

Cat. No.: B11770857
M. Wt: 226.19 g/mol
InChI Key: ZVECQEPJTFGQPL-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring substituted with formyl, methyl, nitro, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and esterification. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.

    Methyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Similar but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate: Similar but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 5-formyl-1-methyl-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C9H10N2O5/c1-3-16-9(13)7-4-6(11(14)15)8(5-12)10(7)2/h4-5H,3H2,1-2H3

InChI Key

ZVECQEPJTFGQPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1C)C=O)[N+](=O)[O-]

Origin of Product

United States

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